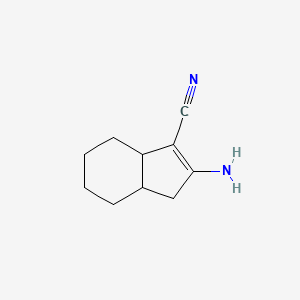![molecular formula C8H10N4 B11920993 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-83-6](/img/structure/B11920993.png)
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with an ethyl group at the 7th position and an amine group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Potassium t-butoxide: Used in cyclocondensation reactions.
Aryl nitriles: Reactants in the synthesis process.
Boiling t-butanol: Solvent and reaction medium.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing kinase inhibitors, particularly for targeting protein kinase B (Akt) and other kinases involved in cancer.
Antitubercular Agents: Derivatives have shown activity against Mycobacterium tuberculosis.
Anti-inflammatory and Antimicrobial Agents:
Mécanisme D'action
The mechanism of action of 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): Inhibits the activity of Akt, a key component in cell survival and proliferation pathways.
Mycobacterium tuberculosis: Inhibits the growth of the bacteria by targeting specific enzymes involved in its metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Inhibitors of NF-κB inducing kinase (NIK) for treating psoriasis.
Uniqueness
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which provides distinct biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development in various therapeutic areas.
Propriétés
Numéro CAS |
14052-83-6 |
|---|---|
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
7-ethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-4-3-6-7(9)10-5-11-8(6)12/h3-5H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
HBKRLOUTSJELJS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)



![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)

